5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
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Description
The compound “5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione” is a chemical with the molecular formula C14H13ClF3N5O2 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidinedione ring linked to a pyridinyl group via an ethanehydrazonoyl bridge. The pyridinyl group is substituted with a trifluoromethyl group and a chlorine atom .Scientific Research Applications
Environmental and Toxicological Research
Toxic Encephalopathy and Methemoglobinemia after Poisoning Research has indicated that compounds similar to the one , specifically those involving pyridine structures with fluorination, have significant implications in toxicology and environmental health. For instance, a study reported on a case of toxic encephalopathy and methemoglobinemia following exposure to a pyridine derivative, highlighting the compound's absorption through respiratory pathways and its toxic impact on human health, including symptoms like dizziness, fatigue, nausea, and acute renal failure. This underscores the need for caution in industrial settings where such compounds are used or produced (Y. Tao, L. Shi, Jie Han, X. Jian, Yongsheng Li, 2022).
Cancer Research
Phase II Study of DTIC, ACNU, and Vincristine in Malignant Astrocytomas Further, the compound's structure suggests potential relevance in cancer research, given the mention of pyrimidine and its derivatives which are often explored for their therapeutic potential against various cancers. In one phase II clinical study, researchers examined the efficacy of a treatment regimen involving pyrimidine analogs for supratentorial malignant gliomas, shedding light on the complex interplay between drug mechanisms and cancer cell resistance (J. Ikeda et al., 1996).
Pharmacokinetics and Drug Metabolism
Chlorpyrifos Pharmacokinetics in Human Volunteers
Understanding the pharmacokinetics and metabolism of chemicals structurally related to the compound is crucial for assessing potential therapeutic applications and safety. For instance, a study on chlorpyrifos, an organophosphate, explored its metabolism and excretion patterns in humans, providing insights into the compound's low potential for accumulation and rapid elimination, which are critical factors in developing safe pharmaceutical agents (R. J. Nolan, D. Rick, N. L. Freshour, J. Saunders, 1984).
Properties
IUPAC Name |
5-[(E)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5O2/c1-7(9-6-22(2)13(25)23(3)12(9)24)20-21-11-10(15)4-8(5-19-11)14(16,17)18/h4-6H,1-3H3,(H,19,21)/b20-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTVOGGJEUKYJR-IFRROFPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CN(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CN(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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